![molecular formula C15H14N4O3 B11999972 1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide](/img/structure/B11999972.png)
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxylic acid group, and a hydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 3-allyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides
Wissenschaftliche Forschungsanwendungen
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid (2-chloro-benzylidene)-hydrazide
Uniqueness
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl and hydroxybenzylidene groups enhances its potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C15H14N4O3 |
---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c1-2-4-10-5-3-6-11(14(10)21)9-16-19-15(22)12-7-8-13(20)18-17-12/h2-3,5-9,21H,1,4H2,(H,18,20)(H,19,22)/b16-9+ |
InChI-Schlüssel |
YNQZLKGUVXJRFJ-CXUHLZMHSA-N |
Isomerische SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O |
Kanonische SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.